molecular formula C10H14N2O4S B590355 Pidotimod Methyl Ester CAS No. 1333122-78-3

Pidotimod Methyl Ester

Cat. No.: B590355
CAS No.: 1333122-78-3
M. Wt: 258.292
InChI Key: FACSPTMJWBYYNZ-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pidotimod Methyl Ester is a synthetic dipeptide with immunomodulatory properties. It is primarily used to stimulate the immune system, particularly in patients with respiratory and urinary tract infections. This compound has gained attention for its ability to enhance both innate and adaptive immune responses, making it a valuable tool in the treatment of various infections .

Mechanism of Action

Target of Action

Pidotimod Methyl Ester, a synthetic dipeptide with immunomodulatory properties, primarily targets the immune system . It is used in patients with documented cell-mediated immunosuppression to stimulate their immunity during lung and urinary tract infections . The compound’s primary targets include tumor necrosis factor α (TNF-α), extracellular signal-related kinase (ERK), and nuclear factor κB (NFκB) .

Mode of Action

This compound inhibits TNF-α induced increases in ERK phosphorylation . It also increases NFκB expression and translocation to the nucleus . These modulatory effects on ERK and NFκB signaling are thought to produce the increase in toll-like receptor expression seen with this compound .

Biochemical Pathways

This compound affects both innate and adaptive immune responses . It induces dendritic cells maturation, up-regulates the expression of HLA-DR and co-stimulatory molecules, stimulates dendritic cells to release pro-inflammatory molecules driving T-cells proliferation and differentiation towards a Th1 phenotype, enhances natural killer (NK) cells functions and promotes phagocytosis .

Pharmacokinetics

This compound is a highly purified molecule and has high reproducibility among different batches . In the gastrointestinal tract, it is rapidly absorbed . It has an oral bioavailability of 43%–45% . The rate and extent of absorption of this compound are reduced significantly when consumed with food .

Result of Action

This compound is also able to increase the concentration of salivary IgA directed against bacteria .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other medications and the patient’s diet. For example, this compound is a more safe solution in patients subjected to vaccination, if compared to lyophilized polibacterial, which can’t be administered for thirty days before vaccination .

Biochemical Analysis

Biochemical Properties

Pidotimod Methyl Ester plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate the immune system by increasing the expression of toll-like receptors and enhancing the activity of immune cells such as lymphocytes and macrophages . This compound also interacts with proteins like lactoferrin, cathepsin G, and myeloperoxidase, which are known for their potent antibacterial properties . These interactions help in boosting the body’s defense mechanisms against infections.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to stimulate cell-mediated immunity by increasing the proliferation of T-lymphocytes and enhancing the activity of macrophages . Additionally, this compound upregulates the expression of toll-like receptors on airway epithelial cells, thereby enhancing the innate immune response . It also affects gene expression by modulating the balance of T-lymphocytes, which can have anti-allergic effects . These cellular effects contribute to the overall enhancement of the immune system’s ability to combat infections.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation and increases nuclear factor κB (NFκB) expression and translocation to the nucleus . These modulatory effects on ERK and NFκB signaling pathways lead to an increase in toll-like receptor expression and the maturation of dendritic cells . This compound also enhances the antigen-specific antibody titer and cytotoxic response, further strengthening the immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it can modulate airway epithelial cell functions by upregulating the expression of toll-like receptor-2 (TLR-2) on these cells . This modulation plays a crucial role in both innate and adaptive immune responses. Additionally, this compound has been found to be stable over time, with a half-life of approximately 4 hours . Long-term studies have demonstrated its ability to reduce the need for antibiotics in airway infections and improve the overall immune response .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, it has been shown to provide a protective effect against various bacterial infections, with the protective effect being dose-dependent . Higher doses of this compound have been associated with increased survival rates in mice infected with bacteria such as Proteus strains, Staphylococcus aureus, and Klebsiella pneumoniae

Metabolic Pathways

This compound is involved in several metabolic pathways, including pyruvate, citrate, sulfur, and methane metabolisms . Pyruvate, the end product of glycolysis, enters the mitochondria where it sustains the citric acid cycle. This compound has been shown to affect the metabolic profile of exhaled breath condensate in bronchiectatic patients, indicating its influence on metabolic pathways . These metabolic interactions contribute to its overall immunomodulatory effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It has a bioavailability of 45% and is primarily eliminated through the urine as the parent compound . The compound interacts with transporters and binding proteins that facilitate its distribution within the body. These interactions ensure that this compound reaches its target sites and exerts its immunomodulatory effects effectively.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to upregulate the expression of toll-like receptor-2 on airway epithelial cells, indicating its localization to these cells . Additionally, this compound’s interactions with various biomolecules and its modulation of signaling pathways suggest its presence in specific cellular compartments where it can exert its immunomodulatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pidotimod Methyl Ester involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid. A notable method is the one-pot green synthesis in water, which eliminates the need for protection steps and uses mild reaction conditions at room temperature . This method is environmentally friendly and simplifies the purification process.

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis pathways. These methods often require organic solvents, high temperatures, and other harsh conditions. For example, a four-step synthesis involves the reaction of pyroglutamic acid and ester L-thiazolidine-4-carboxylic acid in the presence of boronic acid and dichloromethane .

Chemical Reactions Analysis

Types of Reactions: Pidotimod Methyl Ester undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pidotimod Methyl Ester has a wide range of scientific research applications:

  • **Chem

Properties

IUPAC Name

methyl (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-16-10(15)7-4-17-5-12(7)9(14)6-2-3-8(13)11-6/h6-7H,2-5H2,1H3,(H,11,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACSPTMJWBYYNZ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCN1C(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CSCN1C(=O)[C@@H]2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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